molecular formula C24H25N3O2S B15027299 (5E)-5-(4-tert-butylbenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 371126-97-5

(5E)-5-(4-tert-butylbenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15027299
CAS No.: 371126-97-5
M. Wt: 419.5 g/mol
InChI Key: PGWRSZNLJWJNEE-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-(4-tert-butylbenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and substituted with tert-butylbenzylidene and isopropoxyphenyl groups

Preparation Methods

The synthesis of (5E)-5-(4-tert-butylbenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting appropriate starting materials such as α-haloketones with thiourea under basic conditions.

    Formation of the Triazole Ring: The thiazole intermediate can be further reacted with hydrazine derivatives to form the triazole ring.

    Substitution Reactions: The final compound is obtained by introducing the tert-butylbenzylidene and isopropoxyphenyl groups through substitution reactions using suitable reagents and catalysts.

Industrial production methods for this compound may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like microwave-assisted synthesis and flow chemistry can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

(5E)-5-(4-tert-butylbenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. Major products formed from these reactions vary based on the type of reaction and the specific reagents used.

Scientific Research Applications

(5E)-5-(4-tert-butylbenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-5-(4-tert-butylbenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes with their active sites, leading to a decrease in enzyme function. Additionally, the compound may interact with cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

(5E)-5-(4-tert-butylbenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be compared with other similar compounds, such as:

    Thiazolotriazoles: Compounds with similar thiazole and triazole ring structures but different substituents.

    Benzylidene Derivatives: Compounds with benzylidene groups attached to various heterocyclic rings.

    Isopropoxyphenyl Derivatives: Compounds with isopropoxyphenyl groups attached to different core structures.

The uniqueness of this compound lies in its specific combination of substituents and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

371126-97-5

Molecular Formula

C24H25N3O2S

Molecular Weight

419.5 g/mol

IUPAC Name

(5E)-5-[(4-tert-butylphenyl)methylidene]-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C24H25N3O2S/c1-15(2)29-19-12-8-17(9-13-19)21-25-23-27(26-21)22(28)20(30-23)14-16-6-10-18(11-7-16)24(3,4)5/h6-15H,1-5H3/b20-14+

InChI Key

PGWRSZNLJWJNEE-XSFVSMFZSA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=C(C=C4)C(C)(C)C)/SC3=N2

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)C(C)(C)C)SC3=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.